N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electron-accepting capabilities, making it a valuable component in the development of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiadiazole derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs .
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic photovoltaics and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core acts as an electron acceptor, facilitating charge transfer processes in electronic applications. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar electron-accepting properties.
4-Amino-2,1,3-benzothiadiazole: Known for its use in fluorescent dyes and coordination compounds.
2,1,3-Benzothiadiazol-4-yl isocyanate: Utilized in the synthesis of various organic compounds.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE stands out due to its complex structure, which combines the electron-accepting benzothiadiazole core with a piperazine ring and a dimethylamino benzyl group
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6OS/c1-25(2)17-8-6-16(7-9-17)14-26-10-12-27(13-11-26)15-20(28)22-18-4-3-5-19-21(18)24-29-23-19/h3-9H,10-15H2,1-2H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLVUGOKTZMUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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